

Commercial availability and suppliers of (3R)-3,5-Dimethylmorpholine

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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

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An In-Depth Technical Guide to the Commercial Availability and Application of Chiral 3,5-Dimethylmorpholine Scaffolds

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.^{[1][2]} Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. However, the true potential of the morpholine scaffold is unlocked through precise control of its three-dimensional structure.

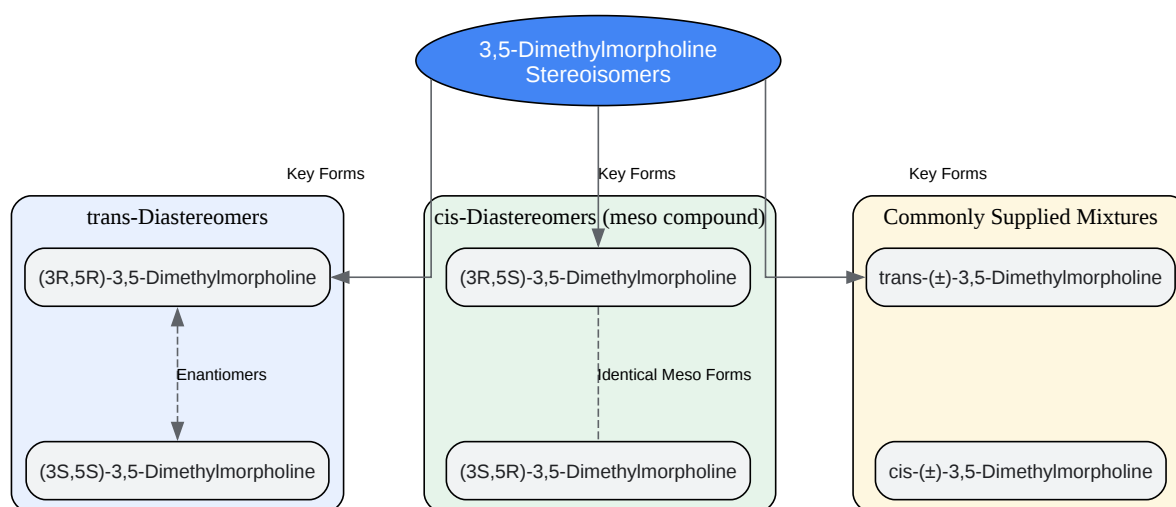
The introduction of methyl groups at the C3 and C5 positions creates 3,5-dimethylmorpholine, a building block with two stereocenters. This gives rise to distinct stereoisomers—specifically cis and trans diastereomers—each with its own unique shape and vectoral presentation of substituents. For researchers in drug development, understanding the specific stereoisomer is not a trivial detail; it is fundamental to designing molecules that fit precisely into a target's binding pocket and elicit the desired biological response. A query for "(3R)-3,5-

Dimethylmorpholine is inherently ambiguous without specifying the configuration at the second chiral center (C5), as this determines the relative orientation of the methyl groups.

This guide, written from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the commercially available stereoisomers of 3,5-dimethylmorpholine, offers a comparative analysis of suppliers, and presents practical, field-proven insights into its handling, safety, and application in synthetic chemistry.

Chapter 1: Delineating the Stereoisomers of 3,5-Dimethylmorpholine

The spatial arrangement of the two methyl groups defines the diastereomeric and enantiomeric forms of 3,5-dimethylmorpholine. The trans isomers possess a C₂ axis of symmetry, where the methyl groups are on opposite faces of the ring, while the cis isomers have a plane of symmetry, with both methyl groups on the same face. This structural difference profoundly impacts how the molecule interacts with other chiral entities, such as biological receptors.



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Caption: Logical relationship of 3,5-Dimethylmorpholine stereoisomers.

The most frequently encountered and synthetically useful isomers are detailed below.

Isomer Name	Stereochemistry	CAS Number	Key Identifiers
(3R,5R)-3,5-dimethylmorpholine	trans	591779-91-8	InChIKey: MDKHWJFKHDRFFZ- PHDIDXHHSA-N[3]
(3R,5S)-3,5-dimethylmorpholine	cis	N/A	This is a meso compound, often supplied as its hydrochloride salt.
cis-3,5-Dimethylmorpholine hydrochloride	cis	154596-17-5	InChIKey: SBXQYCSQVMVHQR -KNCHESJLSA-N[4]
(3R,5R)-3,5-Dimethylmorpholine hydrochloride	trans	1542268-31-4	Formula: C6H14ClNO[5]
3,5-Dimethylmorpholine (unspecified)	Mixture	123-57-9	InChIKey: MDKHWJFKHDRFFZ- UHFFFAOYSA-N[6][7]

Chapter 2: Commercial Availability and Sourcing

Securing a reliable supply of high-purity chiral building blocks is a critical first step in any research and development campaign. **(3R)-3,5-Dimethylmorpholine**, in its various stereoisomeric forms, is available from a range of chemical suppliers, from large global distributors to specialized boutique manufacturers.

Comparative Supplier Analysis

The following table summarizes the availability of key isomers from prominent suppliers. This data is intended as a guide; availability and product specifications should always be confirmed directly with the supplier.

Isomer	Supplier	Brand(s)	Purity	Form
(3R,5R)-3,5-dimethylmorpholine	Sigma-Aldrich	PharmaBlock	97%	Liquid
(3R,5R)-3,5-Dimethylmorpholine HCl	MilliporeSigma	AiFChem, Ambeed, ChemScene, PharmaBlock	Varies	Solid
(3R,5R)-3,5-Dimethylmorpholine HCl	CymitQuimica[5]	Fluorochem	97%	Solid
cis-3,5-Dimethylmorpholine HCl	J&K Scientific[4]	ChemScene	N/A	Solid
(3R,5S)-3,5-Dimethylmorpholine HCl	Ivy Fine Chemicals[8]	Ivy Fine Chemicals	N/A	Solid
3,5-Dimethylmorpholine (unspecified)	Fluorochem[6]	Fluorochem	97%	Liquid
3,5-Dimethylmorpholine (unspecified)	Sigma-Aldrich[7]	PharmaBlock	95%	Liquid

Procurement Strategy: A Scientist's Perspective

The choice of supplier often depends on the stage of research.

- **For Initial Screening & Feasibility:** When exploring the structure-activity relationship (SAR) of a new scaffold, researchers typically require small quantities (mg to low g). Aggregators like MilliporeSigma, which lists products from multiple partners like PharmaBlock and ChemScene, are an excellent starting point. They offer a wide selection and streamlined ordering.
- **For Lead Optimization & Scale-Up:** As a project progresses, larger quantities (multi-gram to kg) are needed. At this stage, it is often more efficient and cost-effective to engage directly with the primary manufacturer, such as PharmaBlock or Fluorochem.^[6] This ensures batch-to-batch consistency and provides a clear supply chain for future development.

Chapter 3: Physicochemical Properties and Safety

A thorough understanding of a chemical's properties and hazards is the foundation of safe and effective experimentation. This section outlines the key data and handling protocols for 3,5-dimethylmorpholine.

Key Physicochemical Data

Property	Value	Source
Molecular Formula	C6H13NO	PubChem ^[3]
Molecular Weight	115.17 g/mol	PubChem ^[3]
Physical State	Liquid (free base) / Solid (hydrochloride salt)	Fluorochem ^[5] ^[6]
Purity (Typical)	95-97%	Sigma-Aldrich ^[7]
Storage Temperature	Refrigerated	Sigma-Aldrich ^[7]

Safety, Handling, and Storage: A Self-Validating System

Ensuring the integrity of your starting material through proper handling is a self-validating step that prevents downstream experimental failure. The Safety Data Sheet (SDS) for 3,5-dimethylmorpholine indicates it is associated with specific hazards.^[6]

- **Hazard Identification:** The compound is typically labeled with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[6]

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]
- Storage: The free base is typically a liquid and should be stored under refrigeration to minimize vapor pressure and maintain stability. The hydrochloride salt is a solid and should be stored in a tightly sealed container in a cool, dry place.
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as chemical waste. All waste should be handled according to institutional and local regulations.[11]

Chapter 4: Application in Drug Discovery & Synthesis

The true value of **(3R)-3,5-dimethylmorpholine** lies in its application as a chiral building block to create novel chemical entities with therapeutic potential. Its defined stereochemistry allows for the systematic exploration of chemical space.

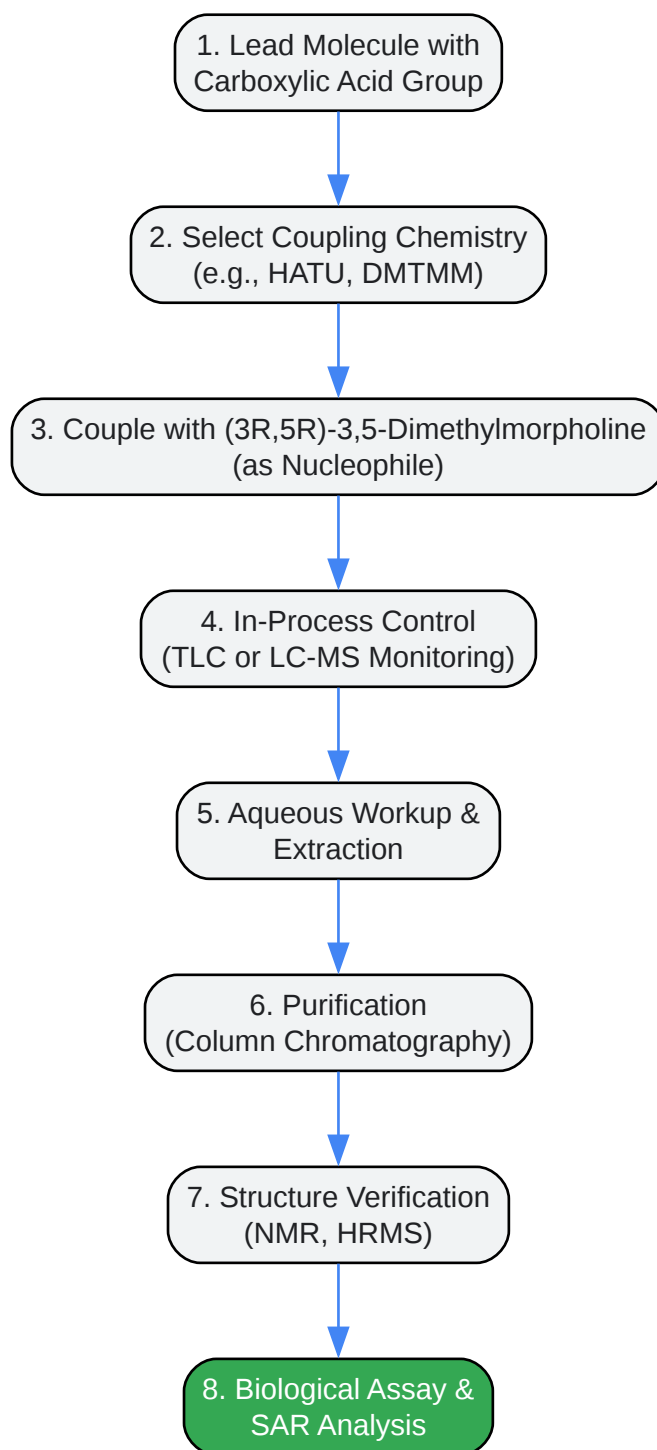
Case Study: A Key Fragment in Brain-Penetrant mTOR Inhibitors

A compelling example of the strategic use of this scaffold is in the development of PQR626, a potent and brain-penetrant mTOR kinase inhibitor.[12] The molecule incorporates a (3R,5S)-3,5-dimethylmorpholino moiety. The causality for this choice is multi-faceted: the morpholine ring itself provides favorable properties, while the specific cis-dimethyl substitution pattern was likely selected to optimally position the fragment within a solvent-exposed region of the mTOR kinase active site, thereby maximizing potency while maintaining the physicochemical properties required for oral availability and brain penetration.

Workflow: Incorporating a Chiral Morpholine into a Lead Compound

For a medicinal chemist, the process of using this fragment follows a logical, multi-step workflow. This system is self-validating because it includes points for characterization and

biological testing, ensuring that each step builds logically on the last.



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Caption: A typical workflow for amide coupling with 3,5-dimethylmorpholine.

Experimental Protocol: Amide Bond Formation with (3R,5R)-3,5-Dimethylmorpholine

This protocol provides a robust, step-by-step methodology for a standard amide coupling reaction, a cornerstone of drug discovery synthesis. The inclusion of monitoring and validation steps makes the protocol a self-validating system. This procedure is adapted from standard peptide coupling methodologies.^[13]

Objective: To synthesize an amide by coupling a representative carboxylic acid with (3R,5R)-3,5-dimethylmorpholine.

Materials:

- Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
- (3R,5R)-3,5-dimethylmorpholine (1.1 eq)
- Coupling Reagent (e.g., HATU, 1.1 eq)
- Base (e.g., DIPEA, 2.5 eq)
- Anhydrous Solvent (e.g., DMF or DCM)
- Saturated Sodium Bicarbonate (aq. solution)
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- TLC plate, appropriate mobile phase (e.g., Ethyl Acetate/Hexanes)
- Silica gel for column chromatography

Methodology:

- Reagent Preparation:

- In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
- Stir the solution at room temperature for 5-10 minutes to form the activated ester. The formation of this intermediate is crucial for efficient coupling and minimizes side reactions.
- Reaction Execution:
 - To the activated ester solution, add the (3R,5R)-3,5-dimethylmorpholine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
 - Allow the reaction to stir at room temperature. The use of an organic base like DIPEA is essential to neutralize the acid formed during the reaction without introducing water.
- In-Process Control (Self-Validation):
 - Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Spot the reaction mixture against the starting carboxylic acid. The reaction is complete upon the disappearance of the limiting starting material (typically the acid). This step prevents premature workup of an incomplete reaction or prolonged heating that could lead to degradation.
- Aqueous Workup:
 - Once complete, quench the reaction by pouring it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize any remaining acid and base.
 - Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
 - Combine the organic layers and wash with brine to remove residual water and inorganic salts.
- Drying and Concentration:
 - Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification:

- Purify the resulting crude oil or solid via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure amide product.
- Final Validation:
 - Confirm the structure and assess the purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). This final validation step is non-negotiable for ensuring the identity and quality of the synthesized molecule before it proceeds to biological evaluation.

Conclusion

(3R)-3,5-Dimethylmorpholine and its related stereoisomers are more than just items in a chemical catalog; they are enabling tools for the modern medicinal chemist. The commercial availability of specific, high-purity isomers from a variety of suppliers provides researchers with the confidence to design and execute complex synthetic campaigns. By understanding the distinct properties of the cis and trans diastereomers, implementing rigorous safety and handling protocols, and applying robust synthetic methodologies, scientists can effectively leverage this valuable scaffold. The strategic incorporation of these chiral building blocks, as exemplified by their use in advanced therapeutic candidates, will continue to be a key strategy in the pursuit of novel, effective, and precisely targeted medicines.

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